molecular formula C18H29N3O3S B4473948 3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE

3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE

Cat. No.: B4473948
M. Wt: 367.5 g/mol
InChI Key: FSBLZGIFBRUJCQ-UHFFFAOYSA-N
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Description

3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzamide intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group or the benzamide core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE would depend on its specific biological target. Generally, compounds in this class may:

    Bind to Receptors: Interact with specific receptors on cell surfaces, modulating their activity.

    Inhibit Enzymes: Act as inhibitors of enzymes, affecting metabolic pathways.

    Modulate Ion Channels: Influence the activity of ion channels, altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE: can be compared with other benzamide derivatives, such as:

Uniqueness

The unique structural features of this compound, such as the combination of the sulfonamide group and the piperidine ring, may confer distinct pharmacological properties compared to other benzamide derivatives.

Properties

IUPAC Name

3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-15-8-12-21(13-9-15)11-5-10-19-18(22)16-6-4-7-17(14-16)20(2)25(3,23)24/h4,6-7,14-15H,5,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBLZGIFBRUJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=CC(=CC=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE
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3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE
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3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE
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3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE
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3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE
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3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE

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